molecular formula C17H13ClO5S B12177604 4-Chlorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide

4-Chlorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide

Cat. No.: B12177604
M. Wt: 364.8 g/mol
InChI Key: ODXKDXXFWUWGOQ-UHFFFAOYSA-N
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Description

4-Chlorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide is a complex organic compound that belongs to the class of oxathiine derivatives These compounds are characterized by their unique ring structure, which includes both oxygen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide typically involves the reaction of 4-chlorophenyl and 3-phenyl precursors with appropriate reagents to form the oxathiine ring. The reaction conditions often include the use of solvents like glacial acetic acid and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, crystallization, and purification to obtain the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the oxathiine ring is further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating mixtures (HNO₃/H₂SO₄) are employed.

Major Products Formed:

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-Chlorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • Methanone, (4-chlorophenyl)phenyl-
  • 2-Cyanoethyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylate

Comparison: Compared to similar compounds, 4-Chlorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide stands out due to its unique oxathiine ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H13ClO5S

Molecular Weight

364.8 g/mol

IUPAC Name

(4-chlorophenyl) 4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxylate

InChI

InChI=1S/C17H13ClO5S/c18-13-6-8-14(9-7-13)23-17(19)15-16(12-4-2-1-3-5-12)24(20,21)11-10-22-15/h1-9H,10-11H2

InChI Key

ODXKDXXFWUWGOQ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C(=C(O1)C(=O)OC2=CC=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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